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molecular formula C12H15BrO3 B8348502 1-Bromo-3-(cyclopropylmethoxy)-2,4-dimethoxybenzene

1-Bromo-3-(cyclopropylmethoxy)-2,4-dimethoxybenzene

Cat. No. B8348502
M. Wt: 287.15 g/mol
InChI Key: ODFYEHAZVIUPAH-UHFFFAOYSA-N
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Patent
US09051290B2

Procedure details

To a stirring solution of 2-(cyclopropylmethoxy)-1,3-dimethoxybenzene (500 mg, 2.40 mmol) in THF (25 mL) was added N-bromosuccinimide (430 mg, 2.40 mmol) and the resultant reaction mixture was stirred at RT for 4 h. The reaction mixture was concentrated under reduced pressure and the obtained residue was diluted with water and extracted with ethyl acetate (3×). The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 1-Bromo-3-(cyclopropylmethoxy)-2,4-dimethoxybenzene as a solid (500 mg, 73%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:7]=2[O:14][CH3:15])[CH2:3][CH2:2]1.[Br:16]N1C(=O)CCC1=O>C1COCC1>[Br:16][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:6]([O:5][CH2:4][CH:1]2[CH2:2][CH2:3]2)[C:7]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CC1)COC1=C(C=CC=C1OC)OC
Name
Quantity
430 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OC)OCC1CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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